molecular formula C11H12FNO4 B1428599 tert-Butyl 4-fluoro-3-nitrobenzoate CAS No. 579514-75-3

tert-Butyl 4-fluoro-3-nitrobenzoate

Cat. No.: B1428599
CAS No.: 579514-75-3
M. Wt: 241.22 g/mol
InChI Key: QWDYAIDDFCNTKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Esterification of 4-fluoro-3-nitrobenzoic Acid with tert-Butanol

The most established and straightforward method to prepare tert-butyl 4-fluoro-3-nitrobenzoate involves the esterification of commercially available 4-fluoro-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

  • Reaction conditions:
    • Reflux in tert-butyl alcohol solvent
    • Acid catalyst (H2SO4 or p-TsOH)
    • Reaction time: several hours until completion
  • Purification:
    • Recrystallization or silica gel column chromatography (hexane/ethyl acetate mixtures)
  • Yields:
    • Moderate to high yields reported, depending on reaction scale and conditions

This method is widely used due to its simplicity and availability of starting materials.

Alternative Esterification via Di-tert-butyl Dicarbonate (Boc2O)

Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as the tert-butyl source, reacting with 4-fluoro-3-nitrobenzoic acid or its derivatives in the presence of bases such as DIPEA (N,N-diisopropylethylamine) and catalysts like DMAP (4-dimethylaminopyridine) in aprotic solvents (e.g., tetrahydrofuran).

  • Reaction conditions:
    • Stirring at reflux for extended periods (72–96 hours)
    • Base: DIPEA in excess
    • Catalyst: DMAP
  • Advantages:
    • High yield (~96%) and purity
    • Suitable for substrates sensitive to strong acids
  • Purification:
    • Flash column chromatography on silica gel
  • This method has been demonstrated in the synthesis of tert-butyl 4-(cyclohexylamino)-3-nitrobenzoate, a close analog, indicating its applicability to this compound.
Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Nitration (if starting from 4-fluorobenzoic acid) Mixed HNO3/H2SO4, 0–35 °C, 24 h 4-fluoro-3-nitrobenzoic acid Controlled nitration to avoid overreaction
2 Esterification (acid catalyzed) tert-Butanol, H2SO4 or p-TsOH, reflux This compound Moderate to high yield
3 Esterification (Boc2O method) Boc2O, DIPEA, DMAP, THF, reflux 72–96 h tert-Butyl ester, ~96% yield Mild conditions, high purity

In industrial synthesis, continuous flow reactors have been employed to optimize esterification reactions, allowing precise control over temperature, pressure, and reaction time. This improves yield consistency and product quality. Automated systems facilitate large-scale production while maintaining safety and minimizing side reactions.

  • NMR Spectroscopy:

    • ^1H NMR confirms tert-butyl group (singlet ~1.5–1.6 ppm, 9H)
    • ^19F NMR shows characteristic fluorine chemical shifts (-100 to -110 ppm)
    • ^13C NMR confirms ester carbonyl and aromatic carbons
  • IR Spectroscopy:

    • Ester C=O stretch near 1720 cm^-1
    • Nitro group asymmetric stretch near 1530 cm^-1
  • Chromatography:

    • Purity assessed by HPLC-MS or GC-MS to confirm molecular ion and absence of impurities
  • X-ray Crystallography:

    • Used when crystals are available to confirm molecular geometry and substituent positions.
Method Starting Material Catalyst/Base Solvent Reaction Time Yield (%) Purification Method
Acid-Catalyzed Esterification 4-fluoro-3-nitrobenzoic acid Sulfuric acid or p-TsOH tert-Butanol Several hours reflux Moderate to High Recrystallization or chromatography
Boc2O-Mediated Esterification 4-fluoro-3-nitrobenzoic acid or derivatives DIPEA, DMAP THF 72–96 hours reflux ~96 Flash column chromatography
  • The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions on the fluorinated aromatic ring, which is relevant for further functionalization.
  • The tert-butyl ester group provides steric protection, increasing stability against hydrolysis under basic conditions.
  • The Boc2O method, while longer in reaction time, offers milder conditions, which can be advantageous for sensitive functional groups or scale-up.
  • Safety protocols recommend handling under inert atmosphere or fume hood due to potential nitro group reactivity and to avoid ester hydrolysis or decomposition.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-fluoro-3-aminobenzoate.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Synthetic Chemistry

tert-Butyl 4-fluoro-3-nitrobenzoate serves as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including nucleophilic substitution and reduction reactions .

Key Reactions :

  • Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction : The nitro group can be converted to an amino group using reducing agents.
  • Hydrolysis : The ester can be hydrolyzed to yield 4-fluoro-3-nitrobenzoic acid and tert-butyl alcohol .

Biological Research

In biological studies, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions . Its structural features allow it to interact with biological targets, making it a candidate for studying the mechanisms of enzyme activity and inhibition .

Medicinal Chemistry

As a precursor for potential therapeutic agents, this compound is involved in the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological properties that warrant further investigation in drug development .

Case Study 1: Synthesis of Bioactive Compounds

In one study, this compound was reacted with butan-1-amine in ethanol to yield butyl 4-(butylamino)-3-nitrobenzoate with a yield of 72%. This demonstrates its utility in generating compounds with potential biological activity .

Case Study 2: Enzyme Inhibition Studies

Research has shown that compounds derived from this compound can act as competitive inhibitors for specific enzymes. The nitro group plays a crucial role in modulating the reactivity and binding affinity of these compounds toward enzyme active sites .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesSimilarity Index
Methyl 4-fluoro-3-nitrobenzoateMethyl ester instead of tert-butyl1.00
Ethyl 4-fluoro-3-nitrobenzoateEthyl ester variant0.97
Methyl 2-fluoro-5-methyl-3-nitrobenzoateDifferent substitution pattern on the ring0.92
Methyl 2,4-difluoro-5-nitrobenzoateAdditional fluorine substitution0.92

This comparison highlights how variations in substituent patterns affect the reactivity and biological activity of these compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-nitrobenzoate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Chemical Structure and Properties

  • IUPAC Name : 1,1-Dimethylethyl 4-fluoro-3-nitrobenzoate
  • CAS Registry Number : 579514-75-3 .
  • Molecular Formula: C₁₁H₁₂FNO₄.
  • Key Functional Groups: Aromatic nitro (-NO₂), fluorine substituent at the para position relative to the ester group, and a tert-butyl ester moiety.

Synthesis and Applications This compound is primarily synthesized via esterification of 4-fluoro-3-nitrobenzoic acid with tert-butanol or tert-butyl chloride under acidic or coupling conditions. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Patents by CURIS, INC. and ARRAY BIOPHARMA highlight its utility in developing anticancer agents .

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 4-fluoro-3-nitrobenzoate with structurally analogous tert-butyl esters containing fluorine or nitro substituents (data sourced from product catalogs and patent literature):

Compound Name CAS Number Substituent Positions Functional Groups Key Differences Potential Applications
This compound 579514-75-3 4-Fluoro, 3-nitro Aromatic nitro, tert-butyl ester Balanced electronic effects Kinase inhibitors
tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate N/A Oxazolone, piperidine Tert-butyl carbamate, fused heterocycle Bulky oxazolone group Unspecified (structural complexity)
tert-Butyl 2-(2-fluorophenyl)acetate 476429-08-0 2-Fluoro (phenyl) Aliphatic ester, fluorophenyl No nitro group; aliphatic chain Likely a building block for ligands
tert-Butyl 2-(3-fluorophenyl)acetate 476429-07-9 3-Fluoro (phenyl) Aliphatic ester, fluorophenyl Meta-fluorine vs. para-fluorine position Similar to above

Key Observations :

Electronic and Steric Effects :

  • The nitro group in This compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with aliphatic esters (e.g., tert-Butyl 2-(2-fluorophenyl)acetate), which lack such reactivity .
  • The tert-butyl group in all compounds confers steric protection to the ester, improving stability under basic or nucleophilic conditions.

Biological Activity :

  • The nitro-fluorine combination in This compound is critical for binding to kinase active sites, as evidenced by its use in patented anticancer agents .
  • Compounds lacking nitro groups (e.g., tert-Butyl 2-(3-fluorophenyl)acetate) are more likely used as intermediates for ligands or prodrugs.

Synthetic Flexibility :

  • The oxazolone-containing analog (AB6673) introduces a fused heterocycle, which may complicate synthesis but offers opportunities for targeting enzymes with hydrophobic pockets .

Research Findings and Patent Relevance

  • Kinase Inhibitor Development : This compound is cited in WO2009/158426 A1 (ARRAY BIOPHARMA) as a precursor for inhibitors targeting BRAF and VEGFR kinases. Its nitro group facilitates subsequent reduction to amines, enabling further functionalization .
  • Comparative Reactivity : Unlike simpler tert-butyl esters (e.g., tert-Butyl 2-(3-fluorophenyl)acetate), the nitro-substituted derivative undergoes regioselective reactions due to the electron-withdrawing nitro group directing incoming nucleophiles to specific positions .

Biological Activity

tert-Butyl 4-fluoro-3-nitrobenzoate (tBuFNO2) is an organic compound notable for its unique structural features, including a tert-butyl group, a fluoro substituent, and a nitro group. These functional groups confer distinct chemical properties that have implications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of tBuFNO2, synthesizing data from diverse sources to present a comprehensive overview.

  • Molecular Formula : C12H14FNO3
  • Molecular Weight : Approximately 241.22 g/mol
  • Structure : The compound consists of an aromatic ring with a tert-butyl group at one end and a nitro group at the meta position relative to the benzoate moiety.

Biological Activity Overview

Despite limited direct studies on tBuFNO2, its structural characteristics suggest potential biological activities. The presence of the nitro group often correlates with various biological effects, including antibacterial and antioxidant properties. The fluorine atom may influence the compound's reactivity and interaction with biological targets.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity Potential
Methyl 4-fluoro-3-nitrobenzoateMethyl ester instead of tert-butylModerate antibacterial activity
Ethyl 4-fluoro-3-nitrobenzoateEthyl ester variantHigher solubility; potential for enhanced bioactivity
tert-butyl 4-[2-(2-methylpropan-2-yl)oxycarbonyl]anilino]-3-nitrobenzoateAdditional anilino groupPotentially enhanced bioactivity due to functionalization
Butyl 4-fluoro-3-nitrobenzoateSimilar structure with butyl groupPossible agricultural applications

Pharmacological Evaluations

Research has shown that compounds with similar nitro and fluoro substituents exhibit various pharmacological activities. For instance, studies involving derivatives of tBuFNO2 have indicated potential in inhibiting key enzymes related to glucose metabolism and possess antioxidant properties.

  • Enzyme Inhibition : Compounds structurally related to tBuFNO2 have been evaluated for their ability to inhibit enzymes such as α-amylase and acetylcholinesterase (AChE). These enzymes are crucial in metabolic pathways and neurochemical processes, respectively.
    • α-Amylase Inhibition : Relevant studies demonstrated that certain derivatives effectively inhibit α-amylase, which could help manage diabetes by regulating glucose levels .
  • Antibacterial Activity : Some studies have highlighted antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of both fluoro and nitro groups enhances interaction with bacterial enzymes or receptors .

Case Study: Antioxidant Activity

A comparative study on derivatives showed that certain compounds exhibited significant antioxidant activity against free radicals such as DPPH and ABTS. This suggests that tBuFNO2 may also possess similar capabilities due to its structural attributes .

Toxicological Assessments

Toxicity studies on related compounds indicate a favorable safety profile, with no significant adverse effects observed on hematological or biochemical parameters in animal models. This is crucial for considering tBuFNO2 in pharmaceutical applications .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing tert-butyl 4-fluoro-3-nitrobenzoate, and what analytical methods validate its purity?

  • Methodological Answer : A typical synthesis involves sequential nitration and esterification. For example, nitration of 4-fluorobenzoic acid derivatives under controlled conditions (e.g., mixed HNO₃/H₂SO₄), followed by esterification with tert-butanol using acid catalysis (H₂SO₄ or TsOH). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Validation includes:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and ester formation.
  • X-ray crystallography (if crystals are obtainable) to resolve molecular geometry and packing .
  • HPLC-MS to assess purity and molecular ion consistency .

Q. How is tert-butyl 4-fluoro-3-nitrobenzoate characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : For analogs like ethyl 4-fluoro-3-nitrobenzoate, single-crystal studies at 100 K reveal dimer formation via C–H∙∙∙O interactions (R₂²(10) motifs) and chain stacking along crystallographic axes. Similar protocols (Bruker SMART APEXII CCD, MoKα radiation) apply to the tert-butyl derivative, though bulkier substituents may reduce crystal quality .
  • ¹⁹F NMR : The fluorine environment is highly sensitive to nitro group proximity, with chemical shifts typically between -100 to -110 ppm.
  • IR spectroscopy : Key peaks include ester C=O (~1720 cm⁻¹) and nitro NO₂ asymmetric stretching (~1530 cm⁻¹) .

Q. What safety protocols are recommended for handling tert-butyl 4-fluoro-3-nitrobenzoate in laboratory settings?

  • Methodological Answer :

  • Store in airtight containers at low temperatures (freezer conditions) to minimize ester hydrolysis or thermal decomposition .
  • Avoid sparks/open flames due to potential nitro group reactivity. Use grounded equipment during transfers .
  • Conduct reactions in fume hoods with explosion-proof electrical fittings .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound compared to its ethyl analog?

  • Methodological Answer : The tert-butyl group’s steric bulk disrupts intermolecular interactions critical for crystal packing. For ethyl analogs, C–H∙∙∙O interactions stabilize dimers and chains . For the tert-butyl derivative:

  • Lower symmetry (e.g., triclinic vs. monoclinic) may necessitate advanced refinement techniques.
  • Use low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.
  • High redundancy (>10 measurements per reflection) improves data reliability .

Q. How do the electronic effects of the nitro and fluoro substituents influence the reactivity of tert-butyl 4-fluoro-3-nitrobenzoate in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • The nitro group is a strong meta-directing, electron-withdrawing substituent, while fluorine acts as a weak ortho/para-directing, electron-withdrawing group.
  • Competing directing effects require regioselective control:
  • Use DFT calculations to predict preferred attack sites (e.g., C-5 vs. C-6 positions).
  • Experimental validation via competitive reactions with nucleophiles (e.g., amines, alkoxides) under varying conditions (polar aprotic solvents, elevated temperatures) .

Q. What computational approaches are used to model the conformational stability of tert-butyl 4-fluoro-3-nitrobenzoate?

  • Methodological Answer :

  • DFT with explicit solvent modeling : Solvent molecules (e.g., DCM, THF) stabilize equatorial tert-butyl conformers by reducing steric strain, whereas gas-phase calculations favor axial conformers .
  • NBO analysis : Quantifies hyperconjugative interactions between nitro/fluoro groups and the aromatic π-system.
  • MD simulations : Assess thermal stability and solvent accessibility of functional groups .

Q. How does the thermal stability of tert-butyl 4-fluoro-3-nitrobenzoate impact its storage and handling in synthetic workflows?

  • Methodological Answer :

  • TGA/DSC : Determine decomposition onset temperatures (typically >150°C for nitroaromatics).
  • Store at ≤-20°C in amber glass to prevent light-induced radical reactions.
  • Avoid prolonged exposure to bases (risk of ester hydrolysis) or reducing agents (nitro group reduction to amine) .

Q. How can researchers resolve discrepancies in reported crystallographic data for tert-butyl 4-fluoro-3-nitrobenzoate derivatives?

  • Methodological Answer :

  • Cross-validate data : Compare unit cell parameters (e.g., a, b, c, β) with analogous structures (e.g., ethyl derivatives) .
  • Check for polymorphism : Vary crystallization solvents (e.g., ethanol vs. hexane/ethyl acetate) to isolate different crystal forms.
  • High-resolution synchrotron data : Resolve ambiguous electron density maps caused by disordered tert-butyl groups .

Properties

IUPAC Name

tert-butyl 4-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDYAIDDFCNTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729863
Record name tert-Butyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579514-75-3
Record name tert-Butyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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